(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-((S)-1-(4-(tert-butyl)phenyl)ethyl)-4-hydroxypyrrolidine-2-carboxamide
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Overview
Description
The compound (2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a tert-butylphenyl group, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butylphenyl and acetamido groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Acetamido Group Addition: This can be done using acylation reactions with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group will yield a ketone or aldehyde, while reduction of the carbonyl groups will yield alcohols.
Scientific Research Applications
(2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide exerts its effects will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
(2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide: can be compared with other pyrrolidine derivatives, such as:
- (2S,4R)-N-[(1S)-1-(4-methylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
- (2S,4R)-N-[(1S)-1-(4-ethylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C25H39N3O4 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H39N3O4/c1-15(17-9-11-18(12-10-17)24(3,4)5)26-22(31)20-13-19(30)14-28(20)23(32)21(25(6,7)8)27-16(2)29/h9-12,15,19-21,30H,13-14H2,1-8H3,(H,26,31)(H,27,29)/t15-,19+,20-,21+/m0/s1 |
InChI Key |
HWRVUOLZBZRHRB-PSMQTCRGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)C)O |
Origin of Product |
United States |
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